2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
1-adamantyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-16-23(32(30,31)27-8-7-21-5-3-4-6-22(21)15-27)17(2)28(26-16)24(29)25-12-18-9-19(13-25)11-20(10-18)14-25/h3-6,18-20H,7-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFBPDDAKQYYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C23CC4CC(C2)CC(C4)C3)C)S(=O)(=O)N5CCC6=CC=CC=C6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The tetrahydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization, a classical method for constructing heterocyclic frameworks. Starting from β-arylethylamides, this reaction proceeds through intramolecular cyclodehydration catalyzed by acidic or Lewis acid conditions. For example, β-nitrostyrenes derived from veratraldehyde undergo cyclization with 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid in the presence of triflic anhydride (Tf₂O) and 2-chloropyridine, yielding dihydroisoquinolines. Subsequent asymmetric reduction using Noyori transfer hydrogenation with RuCl( p-cymene)[( R, R)-Ts-DPEN] and formic acid affords enantiomerically enriched tetrahydroisoquinolines (93–94% ee).
Functionalization and Protection
Post-cyclization, the amine group of tetrahydroisoquinoline is protected to prevent unwanted side reactions during subsequent steps. Boc (tert-butoxycarbonyl) protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This intermediate is critical for enabling regioselective sulfonylation in later stages.
Preparation of the 1-(Adamantane-1-Carbonyl)-3,5-Dimethyl-1H-Pyrazole-4-Sulfonyl Fragment
Pyrazole Ring Formation
The pyrazole core is synthesized via condensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For instance, hydrazine reacts with acetylacetone (2,4-pentanedione) under acidic conditions to yield 3,5-dimethyl-1H-pyrazole. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclization and dehydration.
Acylation with Adamantane-1-Carbonyl Chloride
Coupling of Tetrahydroisoquinoline and Pyrazole-Sulfonyl Chloride
Sulfonylation Reaction
The protected tetrahydroisoquinoline undergoes nucleophilic substitution with the pyrazole-sulfonyl chloride. In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), the reaction is catalyzed by triethylamine (Et₃N) to scavenge HCl. The sulfonyl group bridges the tetrahydroisoquinoline’s amine nitrogen and the pyrazole’s 4-position, forming the sulfonamide linkage.
Deprotection and Final Purification
Boc deprotection is achieved using trifluoroacetic acid (TFA) in DCM, liberating the free amine. The crude product is purified via column chromatography (MeOH/DCM gradient) or recrystallization, yielding the target compound as a white solid.
Analytical Data and Reaction Optimization
Spectroscopic Characterization
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine, acetylacetone, HCl/EtOH, reflux | 85 |
| Acylation | Adamantane-1-carbonyl chloride, pyridine | 78 |
| Sulfonylation | ClSO₃H, PCl₅, 0°C → rt | 65 |
| Coupling | Et₃N, DCM, rt, 12 h | 72 |
| Deprotection | TFA/DCM, rt, 2 h | 89 |
Mechanistic Insights and Catalytic Strategies
Role of Transition-Metal Catalysis
Pd(OAc)₂ with bis(tert-butyl)methylphosphine ligand facilitates ortho-arylation during tetrahydroisoquinoline functionalization. Ru-based catalysts enable asymmetric reductions, critical for stereocontrol in early intermediates.
Steric and Electronic Considerations
The adamantane group’s bulk necessitates prolonged reaction times for acylation (24–48 h). Electron-withdrawing sulfonyl groups enhance the pyrazole’s electrophilicity, promoting efficient coupling.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrazole or tetrahydroisoquinoline moieties, depending on the reagents and conditions.
Reduction: : Reduction reactions may target the carbonyl group or the pyrazole ring.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfonyl group and tetrahydroisoquinoline moiety.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., alkyl halides) under conditions like heating or using solvents such as dimethylformamide (DMF).
Major Products
The products of these reactions vary but typically include oxidized or reduced derivatives, substituted isoquinoline, or modified pyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing complex molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound's adamantane moiety, known for its antiviral properties, and the pyrazole ring, often associated with anti-inflammatory and anticancer activities, make it a candidate for studying new drug formulations.
Medicine
Industry
Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its structural rigidity and stability.
Mechanism of Action
The compound's mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, through its various functional groups. The adamantane moiety may enhance membrane permeability, while the sulfonyl and pyrazole groups interact with biological macromolecules to modulate their activity. Pathways involved can include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Key Insights:
Adamantane Contribution: The adamantane-1-carbonyl group in the target compound likely enhances lipophilicity and thermal stability compared to non-adamantane analogs (e.g., pyrazole sulfonamides in ). This could improve blood-brain barrier penetration relative to simpler sulfonamides .
Sulfonyl-Pyrazole vs. Other Heterocycles: The sulfonyl group may increase hydrogen-bond acceptor capacity compared to hydroxyl or amino substituents in ’s pyrazoles. This could enhance binding to serine proteases or kinases.
Tetrahydroisoquinoline vs. Coumarin/Tetrazole Systems: Unlike coumarin-based hybrids (), the tetrahydroisoquinoline moiety may confer CNS-targeted activity, though this remains speculative without pharmacological data.
Limitations in Current Data:
- No direct biological or physicochemical comparisons are available in the provided sources.
- Synthesis routes, toxicity, or efficacy data for the target compound are absent, limiting a mechanistic comparison.
Biological Activity
The compound 2-{[1-(adamantane-1-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.45 g/mol
This structure combines a tetrahydroisoquinoline scaffold with adamantane and pyrazole moieties, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to interact with active sites of various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown urease inhibition with IC₅₀ values significantly lower than standard inhibitors like thiourea .
- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, it has been shown to inhibit the growth of HeLa and MCF-7 cell lines with IC₅₀ values below 10 μM .
Anticancer Activity
A study evaluated the antiproliferative effects of related compounds on five human tumor cell lines: prostate (PC-3), colorectal (HCT-116), hepatocellular (HepG-2), cervical (HeLa), and breast (MCF). The results are summarized in the following table:
| Cell Line | IC₅₀ (µM) | Activity Level |
|---|---|---|
| HeLa | <10 | Potent |
| MCF-7 | <10 | Potent |
| HCT-116 | 10 - 20 | Moderate |
| HepG-2 | 10 - 20 | Moderate |
| PC-3 | >20 | Weak |
These findings suggest that the compound can be a promising candidate for further development in cancer therapeutics.
Urease Inhibition
In vitro studies assessed the urease inhibitory activity of similar compounds. The results indicated potent inhibition with IC₅₀ values as low as 1.20 µM for certain derivatives. This suggests that modifications to the pyrazole and isoquinoline components can enhance urease inhibition significantly .
Case Studies and Research Findings
Several studies have investigated the biological properties of compounds related to this compound:
-
Anticancer Studies :
- A study reported that modifications in the adamantane moiety could improve selectivity and potency against cancer cell lines. The presence of bulky groups was found to enhance binding affinity to cancer-related targets.
-
Urease Inhibition :
- Research demonstrated that compounds with similar structures showed significant urease inhibition compared to traditional inhibitors. This property is particularly relevant for treating conditions like kidney stones and peptic ulcers.
-
Neuroprotective Effects :
- Preliminary studies suggest that tetrahydroisoquinoline derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
